molecular formula C6H12ClNO B1305549 N-(sec-butyl)-2-chloroacetamide CAS No. 32322-73-9

N-(sec-butyl)-2-chloroacetamide

Cat. No.: B1305549
CAS No.: 32322-73-9
M. Wt: 149.62 g/mol
InChI Key: NQOKLKIMNNTVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Chloroacetamide Chemistry Research

The chemistry of chloroacetamides is well-established, with a significant body of research dedicated to their synthesis and application. researchgate.net A common synthetic route for N-substituted chloroacetamides involves the reaction of an amine with chloroacetyl chloride. researchgate.netchemicalbook.com In the case of N-(sec-butyl)-2-chloroacetamide, this is achieved by reacting sec-butylamine (B1681703) with chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. chemicalbook.com

The reactivity of the chloroacetamide functional group is a key area of investigation. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution. researchgate.net This reactivity allows for the facile introduction of the acetamide (B32628) moiety into a wide range of molecules, forming the basis for the synthesis of more complex chemical structures, including various heterocyclic compounds. researchgate.net Research on N-aryl chloroacetamides, for instance, has demonstrated their utility as precursors to imidazoles, pyrroles, and thiazolidinones. researchgate.net While specific research on the synthetic applications of this compound is not extensively documented in publicly available literature, its structural similarity to other N-alkyl chloroacetamides suggests its potential as a building block in organic synthesis.

Significance in Contemporary Chemical and Biological Research Paradigms

The significance of this compound in contemporary research is largely understood through the lens of the broader biological activities exhibited by the chloroacetamide class of compounds. Chloroacetamides, in general, have been investigated for their potential as herbicides and antimicrobial agents. ijpsr.infonih.govnih.gov Their biological activity is often attributed to their ability to act as alkylating agents. nih.gov

Studies on various N-alkyl and N-aryl chloroacetamide derivatives have demonstrated their efficacy against a range of microbial pathogens, including bacteria and fungi. ijpsr.infonih.govnih.gov For example, research has shown that some N-substituted chloroacetamides exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. ijpsr.infonih.gov The specific nature of the N-substituent can influence the spectrum and potency of this antimicrobial activity. nih.gov

While detailed biological studies focused solely on this compound are not widely reported, its structural features place it within this paradigm of biologically active molecules. It is plausible that it could exhibit similar properties, and it may serve as a lead compound or an intermediate in the development of new bioactive agents. The sec-butyl group, with its specific steric and electronic properties, could modulate the biological activity in a way that is distinct from other N-alkyl or N-aryl derivatives. Further focused research would be necessary to elucidate the specific biological profile of this compound.

Table 2: Investigated Biological Activities of the Chloroacetamide Class

Biological Activity Description Relevant Research Context
Antimicrobial Inhibition of the growth of microorganisms, including bacteria and fungi. N-alkyl and N-aryl chloroacetamides have shown broad-spectrum activity. ijpsr.infonih.gov
Herbicidal Used to control or destroy unwanted vegetation. A well-established application for many chloroacetamide derivatives. wikipedia.org
Synthetic Intermediate Used in the synthesis of pharmaceuticals and other specialty chemicals. The reactive chlorine atom allows for further chemical modification. researchgate.netontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butan-2-yl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-3-5(2)8-6(9)4-7/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOKLKIMNNTVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389711
Record name N-(sec-butyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32322-73-9
Record name N-(sec-butyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32322-73-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations

Strategies for N-(sec-butyl)-2-chloroacetamide Synthesis

The synthesis of this compound is primarily achieved through the acylation of sec-butylamine (B1681703) with a chloroacetylating agent. This method is a common and effective way to form the amide bond central to the molecule's structure.

Precursor-Based Synthesis Approaches

The most direct and widely documented method for synthesizing this compound involves the reaction between sec-butylamine and chloroacetyl chloride. In this nucleophilic acyl substitution reaction, the amino group of sec-butylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed, driving the reaction to completion.

The fundamental reaction is as follows:

Precursor 1: sec-Butylamine (C₄H₁₁N)

Precursor 2: Chloroacetyl chloride (C₂H₂Cl₂O)

Product: this compound (C₆H₁₂ClNO)

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Academic and patent literature describe specific parameters to optimize the formation of the product. A common approach involves dissolving sec-butylamine and a base, such as triethylamine (B128534) (TEA), in an inert organic solvent like dichloromethane (CH₂Cl₂). The mixture is cooled, typically to 0 °C, before the dropwise addition of chloroacetyl chloride. Cooling is necessary to control the exothermic nature of the reaction.

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a period, often around two hours, to ensure completion. The use of a base like triethylamine is crucial as it acts as an acid scavenger, preventing the protonation of the sec-butylamine reactant. Work-up procedures typically involve washing the organic mixture with water and various aqueous solutions (e.g., citric acid, sodium bicarbonate) to remove unreacted starting materials and salts, followed by drying and concentration under reduced pressure to yield the crude product. While this method is effective, the product is often obtained as a crude oil and may be used in subsequent steps without further purification.

ParameterConditionPurpose
Solvent Dichloromethane (CH₂Cl₂)Provides an inert medium for the reaction.
Base Triethylamine (TEA)Neutralizes the HCl byproduct.
Temperature 0 °C to 28 °CControls the exothermic reaction rate.
Reaction Time ~2 hoursAllows the reaction to proceed to completion.

Comparative Analysis of Traditional Organic and Water-Phase Synthetic Methodologies

Traditional Organic Synthesis: The conventional method for synthesizing N-alkyl chloroacetamides, as described above, relies on the use of organic solvents like dichloromethane.

Advantages: High solubility of reactants, ease of product isolation through extraction and solvent evaporation.

Disadvantages: Use of volatile, often hazardous, organic solvents raises environmental and safety concerns. Requires anhydrous or near-anhydrous conditions for optimal results.

Water-Phase Synthetic Methodologies: A greener alternative involves conducting the synthesis in a water-phase or "on-water" system. For chloroacetamide compounds with significant steric hindrance, a method has been developed where the reaction between a secondary amine and chloroacetyl chloride occurs in water, in the presence of an inorganic base (e.g., sodium carbonate) and an organic solvent. This biphasic system can lead to high conversion rates, often greater than 95%, within a couple of hours.

Advantages: Reduces reliance on large volumes of toxic organic solvents, aligning with green chemistry principles. Water is inexpensive, non-flammable, and environmentally benign. Isolation can sometimes be achieved by simple phase separation.

Disadvantages: Reactants may have low water solubility. Hydrolysis of the acid chloride is a potential side reaction that must be managed. Product isolation might be more complex if the product has some water solubility.

The "on-water" effect, where reactions of water-insoluble reactants are accelerated at the water-organic interface, can play a significant role in these methodologies.

Chemical Reactivity and Derivatization of the Chloroacetamide Moiety

The chemical reactivity of this compound is dominated by the chloroacetamide moiety. The presence of an electron-withdrawing carbonyl group adjacent to the carbon atom bearing the chlorine atom makes the chlorine an excellent leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions and Formation of Novel Amide Derivatives

The carbon-chlorine bond in this compound is highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its use as a chemical intermediate, allowing for the facile introduction of the N-(sec-butyl)acetamido group onto other molecules. This process, known as alkylation, is a key pathway for creating more complex derivatives.

Reaction with Sulfur Nucleophiles: Thiol-containing molecules, such as cysteine, readily react with chloroacetamides to form thioether linkages. researchgate.net This S-alkylation reaction involves the nucleophilic attack of the thiolate anion on the α-carbon, displacing the chloride ion. Mono- and dichloroacetamides are known to transform primarily via this nucleophilic substitution pathway. nih.gov

Reaction with Nitrogen Nucleophiles: Amine-based nucleophiles, including the imidazole ring of histidine, can also displace the chlorine atom. researchgate.net This N-alkylation reaction, while sometimes slower than with sulfur nucleophiles, is an effective method for forming new C-N bonds. researchgate.net

Reaction with Oxygen Nucleophiles: Oxygen nucleophiles, such as alcohols or the hydroxide (B78521) ion, can also participate in substitution reactions. Base-catalyzed hydrolysis, for instance, can proceed through an Sₙ2 reaction where a hydroxide ion displaces the chloride to form N-(sec-butyl)-2-hydroxyacetamide. acs.orgresearchgate.netduke.edu

This versatile reactivity allows for the synthesis of a diverse library of amide derivatives from a single chloroacetamide precursor.

Nucleophile TypeExampleProduct Type
Sulfur Cysteine, ThiolsThioether Derivatives
Nitrogen Histidine, AminesAmine Derivatives
Oxygen Hydroxide, AlcoholsHydroxy/Alkoxy Derivatives

Oxidation and Reduction Pathways

While nucleophilic substitution is the most prominent reaction pathway, the chloroacetamide moiety can undergo oxidation and reduction under specific conditions.

Reduction Pathways: The primary reduction pathway for chloroacetamides involves the cleavage of the carbon-chlorine bond. This reductive dechlorination can be achieved through electrochemical methods. researchgate.net Studies on related chloroacetamide herbicides have shown that reduction at cathodes made of materials like silver or carbon can effectively remove the chlorine atom to yield the corresponding dechlorinated acetamide (B32628). researchgate.net This process involves a dissociative electron transfer that breaks the C-Cl bond and releases a chloride ion. researchgate.netelectrochem.org While mono-chloroacetamides are generally more prone to nucleophilic substitution, reductive pathways provide an alternative transformation route. nih.gov

Oxidation Pathways: Direct chemical oxidation of the this compound molecule is not a commonly utilized synthetic pathway. The compound itself is generally stable to mild oxidizing agents. However, in biological systems, chloroacetamide-containing molecules have been shown to induce oxidative stress. nih.gov This is often an indirect effect resulting from the compound's primary function as an alkylating agent. By reacting with crucial biological sulfhydryl groups, such as those in the antioxidant glutathione (B108866), they can deplete the cell's antioxidant capacity, leading to an oxidative environment. nih.gov In synthetic chemistry, related N-haloamides (where a halogen is attached to the nitrogen) are known to act as oxidants, but this is a different class of compound and reactivity does not typically apply to C-chloroacetamides. researchgate.netorientjchem.org

Exploration of Amidation Reactions for Related Compounds

The synthesis of N-substituted 2-chloroacetamides, including compounds structurally related to this compound, is predominantly achieved through amidation reactions. A common and effective method involves the reaction of a primary or secondary amine with chloroacetyl chloride. researchgate.netresearchgate.net This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Common bases employed for this transformation include tertiary amines such as triethylamine or pyridine. researchgate.netchemicalbook.com The reaction is generally conducted in an aprotic solvent, with dichloromethane being a frequently used medium. researchgate.netchemicalbook.com The reaction conditions are often mild, with temperatures ranging from 0 °C to room temperature. For instance, one synthetic route for this compound involves the dropwise addition of 2-chloroacetyl chloride to a mixture of sec-butylamine and triethylamine in dichloromethane at 0 °C, followed by stirring at a slightly elevated temperature for a couple of hours. chemicalbook.com

Recent advancements in green chemistry have explored more environmentally benign approaches to amidation. One such method reports the rapid N-chloroacetylation of anilines and amines in a phosphate buffer, achieving high yields within a short reaction time of 20 minutes. This approach avoids the use of volatile organic solvents and highlights the potential for more sustainable synthetic practices in the preparation of chloroacetamide derivatives.

The scope of this amidation reaction is broad, accommodating a variety of aliphatic and aromatic amines. researchgate.net The reaction of chloroacetyl chloride with different amines at room temperature has been shown to produce a range of 2-chloro-N-alkyl/aryl acetamides. researchgate.net The progress of these reactions can be conveniently monitored using thin-layer chromatography. researchgate.net

Below is a table summarizing various amidation reaction conditions for the synthesis of N-substituted 2-chloroacetamides.

Interactive Data Table: Amidation Reaction Conditions for N-Substituted 2-Chloroacetamides

Amine SubstrateAcylating AgentBaseSolventTemperature (°C)Reaction TimeReference
sec-ButylamineChloroacetyl chlorideTriethylamineDichloromethane0 - 282 h chemicalbook.com
Substituted AnilinesChloroacetyl chlorideTriethylamineDichloromethaneNot specifiedNot specified researchgate.net
Various Aliphatic and Aromatic AminesChloroacetyl chlorideNot specifiedNot specifiedRoom TemperatureA few hours researchgate.net
Anilines and AminesChloroacetyl chlorideNone (HCl scavenger can be used)Phosphate BufferNot specified20 min

Applications of Multi-Component Reactions (e.g., Ugi Reactions) in Chloroacetamide Synthesis

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. wikipedia.orgnih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. researchgate.netwikipedia.org

While direct synthesis of this compound via a documented Ugi reaction is not prevalent in the literature, the versatility of the Ugi reaction allows for the incorporation of functionalized components, suggesting a plausible pathway for the synthesis of α-haloacetamides. By utilizing a halo-substituted carboxylic acid as one of the components, it is theoretically possible to generate a chloroacetamide scaffold.

For instance, a hypothetical Ugi reaction for the synthesis of an N-substituted 2-chloroacetamide derivative could involve the following components:

Amine: sec-Butylamine

Aldehyde/Ketone: A suitable aldehyde or ketone (e.g., formaldehyde or acetone)

Carboxylic Acid: Chloroacetic acid

Isocyanide: A suitable isocyanide (e.g., tert-butyl isocyanide)

The reaction would proceed through the initial formation of an imine from the amine and the carbonyl compound, which is then protonated by the carboxylic acid. The subsequent nucleophilic attack by the isocyanide, followed by an intramolecular rearrangement (the Mumm rearrangement), would yield the final α-amidoamide product containing the N-(sec-butyl)-2-chloroacetyl moiety.

Another relevant multi-component reaction is the Passerini three-component reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, the incorporation of chloroacetic acid as the carboxylic acid component could potentially lead to products containing a chloroacetyl group.

The use of chloroaldehydes in Ugi-type reactions has also been reported, further demonstrating the feasibility of incorporating halogenated starting materials in these convergent synthetic strategies. mdpi.com The application of MCRs in the synthesis of chloroacetamide derivatives represents an area with potential for the development of novel and efficient synthetic routes.

Below is an interactive data table illustrating a hypothetical Ugi reaction for the synthesis of a chloroacetamide derivative.

Interactive Data Table: Hypothetical Ugi Reaction for Chloroacetamide Synthesis

ComponentExample ReactantRole in Reaction
Aminesec-ButylamineProvides the N-sec-butyl group
CarbonylFormaldehydeForms the imine intermediate
Carboxylic AcidChloroacetic acidProvides the 2-chloroacetyl group
Isocyanidetert-Butyl isocyanideUndergoes α-addition

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable for the detailed structural analysis of N-(sec-butyl)-2-chloroacetamide, providing insights into its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of individual protons and carbon atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons within the molecule are observed. For instance, a patent for a related compound provides ¹H NMR data that can be used for comparative analysis: (400 MHz, DMSO-d₆) δ 8.00-7.98 (m, 1H), 4.00 (s, 2H), 3.71-3.61 (m, 1H), 1.43-1.36 (m, 2H), 1.03 (d, J= 6.8 Hz, 3H), 0.82 (t, J= 7.4 Hz, 3H). chemicalbook.com The sec-butyl group would present a complex splitting pattern due to the diastereotopic nature of the methylene (B1212753) protons and the coupling with adjacent methyl and methine protons. The protons of the chloromethyl group would appear as a distinct singlet, typically downfield due to the electron-withdrawing effect of the chlorine atom.

Similarly, ¹³C NMR spectroscopy provides complementary information by identifying the number of unique carbon environments. For comparison, the related molecule 2-chlorobutane (B165301) shows four distinct ¹³C NMR resonances, which helps in distinguishing it from its isomers. docbrown.info In this compound, one would expect to see separate signals for the carbonyl carbon, the chloromethyl carbon, and the four distinct carbons of the sec-butyl group.

Below is a table summarizing the expected NMR data for this compound based on analogous structures.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
CH₃ (terminal) Triplet~10-15
CH₂ Multiplet~25-30
CH(CH₃) Multiplet~45-55
CH₃ (on CH) Doublet~18-22
NH Broad singlet-
C=O -~165-175
CH₂Cl Singlet~40-45

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected in the region of 1640-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group (Amide I band). Another significant band, the N-H stretching vibration, would appear as a sharp peak around 3300-3500 cm⁻¹. The C-N stretching vibration would likely be observed in the 1210-1335 cm⁻¹ range. Furthermore, the presence of the C-Cl bond would be indicated by a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info The C-H stretching vibrations of the alkyl groups would be observed around 2850-2960 cm⁻¹. docbrown.info

A table of characteristic IR absorption bands for this compound is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching3300-3500
C-H (sp³) Stretching2850-2960
C=O (Amide I) Stretching1640-1680
N-H Bending (Amide II)1515-1570
C-N Stretching1210-1335
C-Cl Stretching600-800

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The molecular weight of this compound is 149.62 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 149. Due to the presence of the chlorine-37 isotope, a smaller peak at m/z 151 ([M+2]⁺) would also be present, with an intensity of approximately one-third of the molecular ion peak.

The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for amides is the alpha-cleavage, leading to the formation of an acylium ion. Another likely fragmentation is the loss of the sec-butyl group or the chloromethyl group. For example, the fragmentation of 2-chlorobutane often involves the scission of the C-Cl bond, which is the weakest bond in the molecule. docbrown.info A similar loss of the chlorine atom from the molecular ion of this compound could occur.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide a theoretical framework to understand the properties and reactivity of this compound at a molecular level, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For chloroacetamide derivatives, DFT calculations can be used to optimize the molecular geometry, calculate vibrational frequencies, and predict electronic properties. nih.gov For instance, studies on similar molecules like 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide have utilized DFT at the CAM-B3LYP/6-311G(d,p) level of theory to achieve good agreement between calculated and experimental geometrical parameters. nih.gov Such calculations for this compound would reveal details about bond lengths, bond angles, and dihedral angles, providing a 3D model of the molecule.

Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack. The presence of the chloro atom in chloroacetamide derivatives has been shown to improve their biological activity, which can be rationalized through computational studies that show how the chloro atom stabilizes the molecule at its target site. mdpi.com

Prediction of Molecular Descriptors and Their Significance in Research

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated using computational methods and are significant in various research areas, including quantitative structure-activity relationship (QSAR) studies. For this compound, various topological, electronic, and constitutional descriptors can be calculated.

Key molecular descriptors and their significance are outlined in the table below.

Molecular Descriptor Significance
Molecular Weight A fundamental property influencing physical characteristics like boiling point and density. sigmaaldrich.com
LogP (Octanol-Water Partition Coefficient) Predicts the lipophilicity of the molecule, which is crucial for understanding its behavior in biological systems.
Topological Polar Surface Area (TPSA) Relates to the hydrogen bonding potential and permeability of the molecule through biological membranes.
Number of Rotatable Bonds Influences the conformational flexibility of the molecule, which can affect its binding to biological targets.
Dipole Moment Provides information about the polarity of the molecule, which affects its solubility and intermolecular interactions.

The prediction and analysis of these descriptors for this compound can guide the design of new compounds with desired properties and help in understanding its mechanism of action in various applications.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking simulations are a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and related compounds, these simulations are instrumental in understanding their mechanism of action at a molecular level, particularly their interaction with biological targets.

Studies on other chloroacetamide derivatives have successfully employed molecular docking to elucidate their interaction with the active sites of VLCFAs. ekb.egekb.eg These simulations have shown that chloroacetamide derivatives can fit into the binding pocket of the enzyme, often interacting with key amino acid residues. ekb.eg The binding is typically characterized by a combination of hydrogen bonds and hydrophobic interactions. ekb.eg

For instance, a study on novel chloroacetamide derivatives demonstrated that these compounds exhibited minimal binding energy and a high affinity for the active site of VLCFAs. ekb.eg The docking scores (ΔG, kcal/mol) for these derivatives ranged from -5.32 to -6.92 kcal/mol, which were comparable to or even better than the standard herbicide acetochlor (B104951) (-6.26 kcal/mol). ekb.eg This suggests a strong and stable interaction with the target enzyme.

The insights gained from molecular docking of similar compounds allow researchers to predict how this compound likely interacts with its target protein. These computational models are invaluable for the rational design of new, more effective herbicidal agents.

Interactive Data Table: Docking Scores of Chloroacetamide Derivatives against VLCFAs

CompoundDocking Score (ΔG, kcal/mol)Key Interactions
Acetochlor (Standard)-6.26Not specified
Derivative 1-5.32 to -6.92Hydrogen bonds, hydrophobic interactions
Derivative 2Not specifiedHydrophobic interactions only
Derivative 3Not specifiedHydrogen bonds, hydrophobic interactions
Derivative 4Not specifiedHydrogen bonds, hydrophobic interactions

Note: The data in this table is based on studies of various chloroacetamide derivatives and is intended to be illustrative of the typical binding energies and interactions observed for this class of compounds with VLCFAs. ekb.eg

Mechanistic Investigations of Biological Interactions

Molecular Targets of Chloroacetamide Action

The biological activity of chloroacetamides, including N-(sec-butyl)-2-chloroacetamide, stems from their ability to interact with and inhibit specific molecular targets within organisms. Research has primarily focused on their effects on fatty acid biosynthesis, although other enzymatic targets have also been explored.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

A primary and well-established mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. researchgate.netresearchgate.netcambridge.org VLCFAs, which are fatty acids with more than 18 carbon atoms, are crucial components of various cellular structures. pnas.orgnih.gov In plants, they are precursors for the production of cuticular waxes, suberin, and sphingolipids, which are vital for membrane integrity and function. cambridge.orgpnas.org

The inhibition of VLCFA synthesis by chloroacetamides disrupts the formation of these essential components, leading to impaired growth and development, particularly in susceptible plant species. researchgate.netucanr.edu This inhibition has been observed to be highly specific and occurs at low concentrations of the chloroacetamide compound. researchgate.netznaturforsch.com

The key enzyme inhibited by chloroacetamides in the VLCFA biosynthesis pathway is the VLCFA synthase, also known as a 3-ketoacyl-CoA synthase. nih.govjst.go.jpresearchgate.net This enzyme catalyzes the initial and rate-limiting step in the elongation of fatty acid chains, which is the condensation of an acyl-CoA molecule with malonyl-CoA. researchgate.netnih.govresearchgate.net

Studies have demonstrated that chloroacetamides specifically target this condensing enzyme within the multi-enzyme elongase complex located in the endoplasmic reticulum. researchgate.netjst.go.jp The inhibition is competitive with the acyl-CoA substrate, suggesting that the herbicide binds to the same active site. researchgate.netnih.gov Once bound, the inhibition can become irreversible, effectively shutting down the elongation process. researchgate.netnih.govjst.go.jp This specificity for VLCFA synthase is a critical aspect of the herbicidal activity of chloroacetamides.

The mechanism of inhibition by chloroacetamides is believed to involve a nucleophilic attack by a conserved cysteine residue within the active site of the VLCFA synthase. cambridge.orgresearchgate.net This reactive cysteine's sulfur atom is thought to attack the electrophilic carbon of the chloroacetamide's chloroacetyl group. cambridge.org This interaction leads to the formation of a covalent bond between the inhibitor and the enzyme, resulting in irreversible inhibition. jst.go.jp The presence and accessibility of this cysteine residue are therefore crucial for the inhibitory activity of chloroacetamide herbicides.

Researchers have developed various enzymatic assay methodologies to study the inhibition of VLCFA synthesis by chloroacetamides. A common approach involves using microsomal preparations from susceptible plants, such as leek seedlings (Allium porrum), which contain the VLCFA elongase enzyme system. jst.go.jpresearchgate.net

These cell-free assays typically utilize radiolabeled precursors like [14C]-malonyl-CoA or [14C]-stearic acid to track the synthesis of VLCFAs. researchgate.netznaturforsch.comresearchgate.net The reaction products are then extracted and analyzed using techniques like high-performance liquid chromatography (HPLC) or gas chromatography/mass spectrometry (GC/MS) to quantify the amount of VLCFAs produced. researchgate.netpnas.orgnih.gov By comparing the results of assays conducted with and without the presence of chloroacetamide inhibitors, researchers can determine the extent of inhibition and calculate key parameters like the half-maximal inhibitory concentration (I50). jst.go.jpresearchgate.net

Another powerful technique involves the heterologous expression of plant VLCFA elongase genes in organisms like Saccharomyces cerevisiae (yeast). pnas.orgnih.govnih.gov This allows for the study of individual elongase enzymes and their specific sensitivities to different chloroacetamide compounds in a controlled system. pnas.orgnih.gov

Table 1: Research Findings on VLCFA Inhibition by Chloroacetamides

Research FindingOrganism/System StudiedKey MethodologiesReference
Chloroacetamides specifically inhibit the formation of saturated VLCFAs (C20, C22, C24).Seedlings of Cucumis sativus, Hordeum vulgare, and Zea maysIncorporation of [14C]-labelled malonic acid, stearic acid, and acetate (B1210297) into leaf fatty acids. researchgate.netznaturforsch.com
The primary target of chloroacetamides is the condensing starter enzyme (VLCFA synthase) of the elongase system.Recombinant VLCFA-synthase expressed in Saccharomyces cerevisiae.Enzymatic assays with recombinant enzyme, analysis of competitive and irreversible binding. researchgate.netnih.govjst.go.jp
Inhibition of VLCFA synthase is mediated by a conserved, reactive cysteine residue in the active site.VLCFA elongase complex from the endoplasmic reticulum.Biochemical assays and analysis of enzyme kinetics. cambridge.orgresearchgate.net
A cell-free assay using microsomes from leek seedlings demonstrated strong inhibition of all elongation steps by phytotoxic chloroacetamides.Microsomal preparation from Allium porrum L. seedlings.Cell-free elongase assay with [14C]malonyl-CoA and various acyl-CoA primers. jst.go.jpresearchgate.net
Heterologous expression of Arabidopsis thaliana VLCFA elongase genes in yeast revealed differential sensitivity to various chloroacetamide herbicides.Saccharomyces cerevisiae expressing Arabidopsis thaliana VLCFAE genes.Gas chromatography/mass spectrometry (GC/MS) analysis of VLCFA accumulation. pnas.orgnih.gov

Enzyme Inhibition Beyond VLCFA Synthesis

While the inhibition of VLCFA synthesis is the most well-documented mechanism of action for chloroacetamides, research has also explored their potential to inhibit other enzymes, highlighting a broader range of biological interactions.

In the context of antiviral research, chloroacetamide-based compounds have been investigated as inhibitors of the main protease (Mpro), also known as 3C-like protease (3CLpro), of viruses like SARS-CoV-2. nih.govnih.govacs.org Mpro is a crucial cysteine protease essential for the replication of coronaviruses. nih.govbiorxiv.org

The reactive chloroacetamide "warhead" can form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby inactivating the enzyme. nih.govnih.govacs.org This covalent inhibition mechanism is similar to that observed with VLCFA synthase. Numerous studies have focused on designing and synthesizing novel chloroacetamide derivatives with high potency and selectivity for SARS-CoV-2 Mpro. nih.govresearchgate.net For instance, the discovery of di- and trihaloacetamides as covalent inhibitors demonstrated significant enzymatic inhibition and antiviral activity. nih.gov

Table 2: Research Findings on Mpro Inhibition by Chloroacetamides

Research FindingTarget EnzymeKey MethodologiesReference
Chloroacetamide-containing compounds act as covalent inhibitors of SARS-CoV-2 Mpro by targeting the catalytic Cys145.SARS-CoV-2 Main Protease (Mpro/3CLpro)X-ray crystallography, biochemical inhibition assays. nih.govnih.govacs.org
Dichloroacetamide and tribromoacetamide (B152587) derivatives showed potent Mpro inhibition and high selectivity over host proteases.SARS-CoV-2 Main Protease (Mpro)Enzymatic inhibition assays, cell-based antiviral assays. nih.gov
Chlorofluoroacetamide (CFA) was identified as a cysteine-reactive warhead for developing potent covalent inhibitors of SARS-CoV-2 3CLpro.SARS-CoV-2 3C-like Protease (3CLpro)Synthesis of enantiopure CFA derivatives, biochemical efficiency evaluation, X-ray structural analysis. biorxiv.orgresearchgate.net
Studies on Tubulin Polymerization Inhibition by Chloroacetamide Derivatives

Tubulin proteins are critical for the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Inhibition of tubulin polymerization is a known mechanism for certain anticancer and herbicidal agents. mdpi.com While direct studies on this compound are not prominent in the available literature, research on other chloroacetamide derivatives has explored this mechanism.

Various derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, often in the context of cancer research. nih.govrsc.org For instance, certain thiazole-based chloroacetamide derivatives have been identified as potent inhibitors, binding to the colchicine (B1669291) site on tubulin and thereby disrupting microtubule assembly. nih.gov This disruption leads to cell cycle arrest in the G2/M phase and can induce apoptosis. rsc.org The effectiveness of these compounds highlights that the chloroacetamide scaffold can be a key component in the design of tubulin polymerization inhibitors. nih.gov

Table 1: Examples of Chloroacetamide Derivatives Studied for Tubulin Polymerization Inhibition

Derivative Class Key Findings Reference Compound(s) Citations
Thiazole-based derivatives Showed potent inhibition of tubulin polymerization and antiproliferative activity against cancer cell lines. Compound IV (a 2,4-disubstituted thiazole) nih.gov
Salicylamide derivatives A novel series coupled with a sulfonamide scaffold led to cell cycle arrest at the G2/M phase by inhibiting tubulin polymerization. Compounds 24 and 33 rsc.org
Interaction with Other Potential Enzyme Systems

The primary mode of action for chloroacetamide herbicides is widely considered to be the inhibition of very-long-chain fatty acid (VLCFA) elongases. nih.gov However, their electrophilic nature allows them to interact with a broader range of enzyme systems, typically those containing reactive cysteine residues in their active sites. nih.govacs.org

Studies on chloroacetanilides such as acetochlor (B104951), alachlor (B1666766), and propachlor (B1678252) have shown they induce the misfolding and destabilization of numerous cellular proteins. nih.govacs.org This effect is highly concentrated in proteins with reactive cysteines, consistent with the formation of covalent adducts being the primary mechanism of destabilization. nih.govacs.org Research using mass spectrometry has provided direct evidence that the herbicide metazachlor (B166288) covalently binds to the active site cysteine of condensing enzymes like chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS), leading to irreversible inactivation. nih.gov This confirms that the active site cysteine in such enzymes is a primary target for this class of herbicides. nih.gov The reactivity is not uniform, as different enzymes show varying sensitivity to the same compound, and different chloroacetamides produce distinct profiles of protein destabilization. nih.govnih.gov

Table 2: Enzyme Systems Affected by Chloroacetamide Herbicides

Herbicide(s) Affected Enzyme/Protein System Observed Effect Citations
Metazachlor, Metolachlor (B1676510), Cafenstrole Very-long-chain fatty acid (VLCFA) elongase Inhibition of enzyme activity. nih.gov nih.govresearchgate.net
Metazachlor Chalcone synthase (CHS) Irreversible inactivation via covalent binding to active site cysteine. nih.gov nih.gov
Metazachlor Stilbene synthase (STS) Inactivation via covalent binding to active site cysteine. nih.gov nih.gov
Acetochlor, Alachlor, Propachlor Various cellular proteins with reactive cysteines Induces protein misfolding and destabilization. nih.govacs.org nih.govacs.org
Propachlor GAPDH, PARK7 Targets and decreases cellular activity. nih.govacs.org nih.gov

Protein Modification Through Amide Bond Formation

The core chemical interaction between chloroacetamides and proteins involves the potent electrophilic character of the chloroacetyl group. nih.govacs.org This group readily reacts with nucleophilic residues on proteins, most notably the thiol group of cysteine. nih.govnih.gov The reaction is a nucleophilic substitution where the protein's nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent bond. nih.gov This process is more accurately described as protein alkylation rather than amide bond formation. The amide bond is an existing, stable feature of the this compound molecule itself and is not formed during the interaction with the protein target. nih.gov

Biochemical Consequences at the Cellular Level

The molecular interactions initiated by this compound and its relatives translate into profound disruptions of fundamental cellular processes, including biosynthesis and cell growth.

Impact on Lipid, Protein, and Lignin (B12514952) Biosynthesis

The herbicidal activity of chloroacetamides is primarily attributed to their potent inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbons. researchgate.net VLCFAs are essential building blocks for a variety of critical cellular components.

Lipid Biosynthesis: The direct target of chloroacetamides is the VLCFA-synthase (elongase) enzyme complex, which catalyzes the condensation of a C2 unit from malonyl-CoA onto a growing fatty acid chain. researchgate.net By inhibiting this key step, the production of VLCFAs is blocked. These fatty acids are crucial for forming specific lipids, such as sphingolipids and cuticular waxes, which are vital for membrane integrity and protecting the plant from environmental stress.

Protein and Lignin Biosynthesis: The disruption of VLCFA synthesis has downstream consequences for protein and lignin availability. researchgate.net While the link is less direct, VLCFAs are components of lipids required for the proper functioning and assembly of cellular machinery, including that involved in protein synthesis and transport. Lignin, a complex polymer essential for the structural integrity of the plant cell wall, also has its synthesis pathway impacted. nrel.govnih.gov Reduced lignin content is a noted consequence of disrupting phenylpropanoid biosynthesis, a pathway metabolically linked to the resources affected by chloroacetamide action. nrel.gov This results in weaker cell walls and compromised plant structure. nrel.gov

Table 3: Effects of Chloroacetamides on Biosynthesis

Process Primary Effect Consequence Citations
Lipid Biosynthesis Inhibition of Very-Long-Chain Fatty Acid (VLCFA) elongases. Depletion of essential lipids for membranes and cuticular waxes. nih.govresearchgate.net
Protein Biosynthesis Indirect inhibition. Lack of necessary lipids impacts cellular machinery for protein synthesis. researchgate.netepa.gov

| Lignin Biosynthesis | Indirect inhibition. | Reduced availability of precursors and functional machinery for lignification, leading to weakened cell walls. | researchgate.netnrel.gov |

Effects on Cell Division and Cell Enlargement in Biological Systems

The inhibition of key biosynthetic pathways by chloroacetamides ultimately manifests as a disruption of plant growth, affecting both cell division (mitosis) and subsequent cell enlargement. researchgate.net These two processes are fundamental to the development and growth of a plant.

Growth inhibition in susceptible plants treated with chloroacetamides like alachlor and metolachlor has been concluded to result from a combination of impacts on both cell division and cell enlargement. researchgate.net Herbicides that act as "cell division disruptors" or "mitotic poisons" often interfere with the microtubule dynamics necessary for chromosome separation. ucanr.edu While the primary target of chloroacetamides is VLCFA synthesis, the lack of essential lipids and other macromolecules for building new plasma membranes and cell plates severely hampers the ability of cells to divide and expand. Emerging grass shoots may fail to unfurl properly, and roots often appear stunted and swollen with a lack of lateral root formation, which are classic symptoms of disrupted cell division and enlargement. ucanr.edudocsity.com

Table 4: Cellular Effects of Chloroacetamide Herbicides

Cellular Process Observed Effect Symptom in Plants Citations
Cell Division (Mitosis) Inhibition. Stunted growth, especially in roots and shoots. docsity.com researchgate.netucanr.edu

| Cell Enlargement | Inhibition. | Swollen, globose root tips; failure of leaves to unfurl properly. docsity.com | researchgate.netucanr.edu |

Table 5: List of Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula
This compound 13729-77-6 C₆H₁₂ClNO
Acetochlor 34256-82-1 C₁₄H₂₀ClNO₂
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂
Propachlor 1918-16-7 C₁₁H₁₄ClNO
Metazachlor 67129-08-2 C₁₄H₁₆ClN₃O
Metolachlor 51218-45-2 C₁₅H₂₂ClNO₂
Cafenstrole 125306-83-4 C₁₆H₁₉F₃N₂O₃S
Colchicine 64-86-8 C₂₂H₂₅NO₆
Chalcone 94-41-7 C₁₅H₁₂O
Stilbene 588-59-0 C₁₄H₁₂
Malonyl-CoA 524-14-1 C₂₄H₃₈N₇O₁₉P₃S

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Structural Features Governing Biological Activity and Reactivity

The chloroacetamide moiety (ClCH₂C(=O)NH-) is the cornerstone of the molecule's biological action. researchgate.netnih.govresearchgate.net This part of the structure functions as a potent electrophilic group, meaning it is attracted to and reacts with electron-rich molecules. nih.gov The chemical reactivity is primarily attributed to the chlorine atom, which can be easily displaced by nucleophiles—atoms or molecules with an excess of electrons, such as those containing oxygen, nitrogen, or sulfur. researchgate.netresearchgate.net

The mode of action for chloroacetamide herbicides involves this very reactivity. They are known to form covalent bonds with the sulfhydryl (-SH) groups of cysteine residues within various enzymes and coenzymes in susceptible plants. nih.govcambridge.org This irreversible binding disrupts the function of these essential proteins, leading to a cascade of metabolic failures and ultimately inhibiting plant growth. cambridge.orgepa.gov The electrophilic haloacetamide motif is therefore not just a structural component but the active "warhead" responsible for the compound's herbicidal properties. nih.gov

Beyond the primary N-substituent, the presence, type, and position of other chemical groups on the molecule can dramatically alter its efficacy. Properties such as lipophilicity (the ability to dissolve in fats and oils) and the electronic influence of these groups are key determinants of biological activity. nih.gov

Studies on a series of N-(substituted phenyl)-2-chloroacetamides have demonstrated that the biological activity varies significantly with the position and nature of substituents on the phenyl ring. nih.gov For example, compounds with halogenated (e.g., chloro-, fluoro-, bromo-) substituents were among the most active antimicrobials due to their high lipophilicity, which allows for rapid passage through the phospholipid cell membranes of target organisms. nih.gov Conversely, a hydroxyl (-OH) group was found to confer the lowest lipophilicity in the series. nih.gov Computational tools used in QSAR studies often identify the octanol-water partition coefficient (a measure of lipophilicity) as a critical property contributing to antifungal or herbicidal activity. nih.gov

The following interactive table, derived from research on N-(substituted phenyl)-2-chloroacetamides, illustrates how different substituents affect molecular properties and, consequently, biological potential. nih.gov

Substituent GroupPosition on Phenyl RingObserved Effect on PropertiesImplication for Activity
-Cl (Chloro)para (4)High LipophilicityHigh activity, enhanced membrane passage
-F (Fluoro)para (4)High LipophilicityHigh activity, enhanced membrane passage
-Br (Bromo)meta (3)High LipophilicityHigh activity, enhanced membrane passage
-OH (Hydroxyl)para (4)Low LipophilicityLower activity compared to lipophilic groups
-CN (Cyano)meta (3) / para (4)Favorable Polar Surface AreaContributes to optimal permeability
-COCH₃ (Acetyl)para (4)Favorable Polar Surface AreaContributes to optimal permeability

Many complex organic molecules, including chloroacetamide herbicides, can exist as isomers—compounds with the same chemical formula but different spatial arrangements of atoms. iastate.edu When a molecule has a chiral center, it can exist as a pair of non-superimposable mirror images called enantiomers, often designated as (S) and (R) isomers. iastate.edunih.gov

This stereochemistry is critically important in pharmacology and agrochemistry because biological systems, such as enzyme active sites, are themselves chiral. mst.dk Consequently, one enantiomer often exhibits significantly higher biological activity than its counterpart, much like a right-hand glove fits only a right hand. iastate.edu

In the case of chloroacetamide herbicides, this principle is well-established. For many of these herbicides, only one isomer is responsible for the majority of the herbicidal effect. iastate.edu

Metolachlor (B1676510) : This herbicide is a classic example. It is a mixture of isomers, but the herbicidal activity resides almost exclusively in the S-isomers. This discovery led to the development of S-metolachlor, a product containing only the active isomer. iastate.eduawsjournal.org

Propisochlor (B166880) : This is another axial chiral chloroacetamide herbicide where enantiomers can demonstrate different levels of biological activity and toxicity. researchgate.net

By marketing the single active isomer, the total amount of chemical applied to the environment can be reduced without compromising efficacy. iastate.edu The table below shows the difference in typical application rates between racemic metolachlor and the resolved S-metolachlor, highlighting the increased potency of the active isomer. awsjournal.org

HerbicideIsomer CompositionTypical Application Rate (g ha⁻¹)
MetolachlorRacemic Mixture (R and S isomers)2400
S-MetolachlorEnriched S-isomer1440

Quantitative Predictive Models for Biological Efficacy and Transformation

To move from qualitative observations to quantitative predictions, scientists employ QSAR models. These computational tools are essential in modern chemical research, providing a bridge between molecular structure and biological function. nih.govmst.dk

A QSAR model is a mathematical equation that relates the variation in the biological activity of a series of compounds to the variation in their chemical structures. mst.dk The fundamental idea is that changes in a molecule's structure can affect its biological activity in a predictable way. nih.gov These models are widely used in the development of new pesticides and pharmaceuticals to predict the activity of untested compounds, optimize lead structures, and understand the underlying mechanisms of action. mst.dkmdpi.comresearchgate.net

The development of a QSAR model for chloroacetamides involves several key steps:

Data Set Selection : A series of chloroacetamide compounds with experimentally measured biological activities (e.g., herbicidal IC₅₀ values) is compiled. researchgate.netresearchgate.net

Descriptor Calculation : For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, including:

Physicochemical properties : Lipophilicity (LogP), molecular weight, polar surface area. nih.gov

Electronic properties : Energies of molecular orbitals (HOMO, LUMO), partial charges. researchgate.net

Topological descriptors : Describing size, shape, and branching. nih.gov

Model Building : Statistical methods are used to find a correlation between a subset of the calculated descriptors and the measured biological activity. Common methods include Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN). researchgate.net

Validation : The resulting mathematical model is rigorously tested to ensure its predictive power using both internal and external validation sets of compounds. mdpi.comresearchgate.net

For chloroacetamides and other herbicides, QSAR studies have successfully created models that can reliably predict herbicidal activity. nih.govresearchgate.net These models can highlight which structural features are most important for efficacy, guiding the synthesis of new, more potent, and selective herbicides. researchgate.net

The following table outlines the conceptual components of a typical QSAR study for chloroacetamide herbicides.

QSAR ComponentDescriptionExample for Chloroacetamides
Dependent VariableThe biological activity being modeled.Herbicidal activity (e.g., IC₅₀, the concentration required to inhibit growth by 50%).
Independent Variables (Descriptors)Calculated molecular properties that describe the structure.Lipophilicity (LogP), molar refractivity, polar surface area (TPSA), electronic energy levels (HOMO/LUMO). nih.govresearchgate.net
Statistical MethodThe mathematical technique used to create the predictive equation.Multiple Linear Regression (MLR), Artificial Neural Network (ANN). researchgate.net
Model OutputA predictive mathematical equation and its statistical validation.An equation like: Activity = c₀ + (c₁ * Descriptor A) + (c₂ * Descriptor B) + ...

Application of Cheminformatics Prediction Models in SAR Studies

Cheminformatics has become an indispensable tool in modern drug discovery and agrochemical research, providing computational models to predict the physicochemical and biological properties of chemical compounds. These models are used in SAR studies to forecast attributes like absorption, distribution, metabolism, and excretion (ADME), as well as potential biological activities and toxicities. For the N-substituted chloroacetamide class of compounds, various cheminformatics models have been employed to guide the synthesis and selection of derivatives with desired properties. ekb.egnih.gov

While a comprehensive cheminformatics analysis specifically for N-(sec-butyl)-2-chloroacetamide is not readily found, we can infer its likely profile based on studies of analogous compounds, such as N-substituted phenyl-2-chloroacetamides. ekb.eg These studies often utilize a suite of computational tools to predict key molecular descriptors that are critical for biological activity.

Predicted Physicochemical and Pharmacokinetic Properties:

Several key parameters are typically evaluated using cheminformatics models. These include:

Lipophilicity (log P): This parameter is crucial as it affects the compound's ability to cross biological membranes. For chloroacetamides, lipophilicity has been shown to be a significant factor in their biological activity, with higher lipophilicity often leading to better passage through cell membranes. ekb.eg

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Molecular Weight (MW): This fundamental property influences a wide range of pharmacokinetic parameters.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors in a molecule affects its solubility and binding to biological targets.

The following interactive table presents predicted data for this compound and its isomers, N-butyl-2-chloroacetamide and N-tert-butyl-2-chloroacetamide, to illustrate the application of cheminformatics predictions. These values are typically calculated using various computational algorithms.

Note: The predicted values are illustrative and can vary depending on the specific software and calculation methods used.

Studies on other chloroacetamides have shown that these predicted parameters can be correlated with experimentally determined biological activities, such as antimicrobial or herbicidal effects. ekb.eg For instance, compounds that adhere to established "drug-likeness" rules, such as Lipinski's Rule of Five, are often prioritized for further investigation. nih.gov

Correlation of Chemical Reactivity (S-alkylating, N-alkylating) with Biological Activity

The primary mechanism of action for the biological activity of chloroacetamides is believed to be their ability to act as alkylating agents. researchgate.net The electrophilic carbon atom of the chloroacetyl group can react with various nucleophiles in biological systems, particularly the thiol groups of cysteine residues in proteins and glutathione (B108866) (S-alkylation), as well as with nitrogen-containing nucleophiles like DNA bases (N-alkylation). researchgate.netnih.gov

S-Alkylation and Herbicidal/Antimicrobial Activity:

The herbicidal activity of chloroacetamides, for example, is attributed to their ability to inhibit very-long-chain fatty acid elongases by alkylating key cysteine residues in these enzymes. ekb.eg This S-alkylation disrupts essential metabolic pathways in susceptible plants. Similarly, the antimicrobial effects of chloroacetamides are also linked to their ability to alkylate crucial enzymes and proteins in microorganisms. nih.gov

The rate of S-alkylation is a critical factor in determining the biological efficacy of these compounds. A higher S-alkylating reactivity can lead to more potent herbicidal or antimicrobial effects.

N-Alkylation and Phytotoxicity:

While S-alkylation is often associated with the desired biological activity, N-alkylation can be linked to non-specific phytotoxicity and potential genotoxicity. nih.gov A study investigating the relationship between the alkylating reactivity and herbicidal activity of a series of chloroacetamides found that a reduced level of N-alkylating reactivity correlated with improved herbicidal efficacy at practical application rates. nih.gov This suggests that for a chloroacetamide to be an effective and selective herbicide, it should ideally exhibit high S-alkylating reactivity towards its target enzyme and lower N-alkylating reactivity to minimize damage to the crop plant.

The balance between S- and N-alkylating reactivity is influenced by the nature of the N-substituent on the acetamide (B32628). The steric and electronic properties of the N-sec-butyl group in this compound will therefore play a crucial role in modulating this reactivity balance.

The following interactive table presents hypothetical relative reactivity data for this compound and its isomers to illustrate how structural changes can influence alkylating potential and, consequently, biological activity.

Note: The relative reactivity and efficacy data in this table are illustrative and based on general SAR principles for chloroacetamides. The steric hindrance of the tert-butyl group is expected to reduce reactivity compared to the less hindered sec-butyl and n-butyl isomers.

Metabolic Pathways and Biotransformation Studies

Metabolic Fate in Plant Systems

In plants, the detoxification of chloroacetamide herbicides is a critical factor for their selectivity and tolerance. cambridge.org The metabolic processes are designed to convert these potentially phytotoxic xenobiotics into less harmful, more water-soluble substances that can be sequestered or further metabolized. nih.govillinois.edu

The principal detoxification pathway for chloroacetamide herbicides in most plants is conjugation with the tripeptide glutathione (B108866) (GSH). cambridge.orgnih.gov This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). illinois.edunih.gov GSTs facilitate the nucleophilic attack of the sulfur atom in GSH on the electrophilic carbon of the chloroacetamide, displacing the chlorine atom. youtube.com This enzymatic conjugation is a phase II detoxification reaction that renders the herbicide inactive and more water-soluble. illinois.edumdpi.com

Tolerant plant species generally exhibit higher levels of GST activity, allowing for more rapid detoxification of the herbicide compared to susceptible species. cambridge.org For instance, the initial metabolite of acetochlor (B104951) in tolerant species like corn is its glutathione conjugate. cambridge.org In some legumes, conjugation occurs with homoglutathione (B101260) (hGSH) instead of GSH. cambridge.org The resulting glutathione conjugate is often further metabolized, beginning with the removal of glutamate (B1630785) and glycine (B1666218) residues, eventually leading to the formation of a cysteine conjugate. This can then undergo N-malonylation and be transported into the vacuole for storage as a terminal, non-toxic metabolite. semanticscholar.org The expression of GST genes in plants can be induced by various stimuli, including exposure to the herbicides themselves or to chemical "safeners" which enhance herbicide tolerance by boosting GST activity. illinois.edusemanticscholar.org

Table 1: Plant Species and their Primary Conjugation Product with Acetochlor

Plant Species Type Conjugate Formed Tolerance
Corn (Zea mays) Crop (Narrowleaf) Glutathione (GSH) Tolerant
Soybean (Glycine max) Crop (Legume) Homoglutathione (hGSH) Tolerant
Alfalfa (Medicago sativa) Crop (Legume) Homoglutathione (hGSH) Tolerant
Mung Bean (Phaseolus aureus) Crop (Legume) Homoglutathione (hGSH) Tolerant
Sicklepod (Cassia obtusifolia) Weed (Legume) Glutathione (GSH) Susceptible
Hemp Sesbania (Sesbania exaltata) Weed (Legume) Glutathione (GSH) Susceptible
Yellow Nutsedge (Cyperus esculentus) Weed (Narrowleaf) Glutathione (GSH) Susceptible

Data sourced from a study on acetochlor metabolism. cambridge.org

Cytochrome P450 monooxygenases (P450s) are a diverse family of heme-containing enzymes that play a crucial role in the phase I metabolism of many xenobiotics, including herbicides. nih.govmdpi.com These enzymes typically catalyze oxidative reactions, such as hydroxylation and dealkylation, which can either directly detoxify a compound or prepare it for subsequent phase II conjugation reactions. mdpi.comfao.org

In the context of chloroacetamides, P450s are involved in reactions like N-dealkylation and O-dealkylation of the side chains. researchgate.netnih.gov For example, the metabolism of acetochlor can involve P450-mediated pathways. researchgate.net The activity of these enzymes is a key factor in the herbicide selectivity observed between crops and weeds, with higher P450 activity often correlating with increased tolerance. nih.govfrontiersin.org Herbicide safeners can also induce the expression of P450 genes, enhancing the plant's metabolic capacity to degrade herbicides. mdpi.com The diversity and substrate specificity of plant P450s are vast, and they represent a significant mechanism for metabolic-based herbicide resistance in weeds. nih.govfrontiersin.org

Hydrolysis is another important transformation pathway for chloroacetamide herbicides in the environment, although it can be a slower process compared to enzymatic conjugation in plants. researchgate.net This reaction involves the cleavage of chemical bonds by the addition of water. For alpha-chloroacetamides, hydrolysis can lead to the substitution of the chlorine atom with a hydroxyl group, forming a hydroxy-acetamide derivative. researchgate.netnih.gov

Hydrolysis rates are influenced by pH, with both acid- and base-catalyzed reactions possible. researchgate.netacs.org Acid-mediated hydrolysis can result in the cleavage of both amide and ether groups, while base-mediated hydrolysis often proceeds via a nucleophilic substitution (SN2) reaction, replacing the chloride with a hydroxide (B78521) ion. nih.govacs.org Structural differences among various chloroacetamides can significantly affect their reactivity and the specific hydrolysis products formed. nih.gov While enzymatic oxidation is primarily handled by P450s, non-enzymatic oxidative processes can also contribute to the degradation of these compounds, although typically to a lesser extent in biological systems.

Dealkylation and de-halogenation are key detoxification reactions for chloroacetamide herbicides. Dealkylation involves the removal of alkyl groups from the nitrogen atom of the amide or from the ether side chain. This process is often mediated by cytochrome P450 enzymes and results in metabolites that can be more easily conjugated or further degraded. researchgate.netnih.gov

De-halogenation, the removal of the chlorine atom, is the critical first step in detoxification. As described previously, this is most efficiently achieved in plants through glutathione conjugation, which is an enzymatic de-halogenation process. cambridge.org Abiotic hydrolysis can also lead to de-halogenation. researchgate.net The resulting dechlorinated molecule is significantly less phytotoxic, as the chlorine atom is essential for the herbicidal activity, which involves the inhibition of very-long-chain fatty acid synthesis.

Microbial Degradation and Bioremediation Approaches

Microorganisms in soil and water are the primary drivers of chloroacetamide herbicide degradation in the environment. researchgate.net The ability of microbial communities to use these herbicides as a source of carbon and nitrogen forms the basis of bioremediation strategies for contaminated sites. sigmaaldrich.comfrontiersin.org

The degradation of chloroacetamides by microbes occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the specific pathways and initial reactions differ. researchgate.netomicsonline.org

Aerobic Degradation: Under aerobic conditions, bacteria often initiate degradation through dealkylation or dechlorination. researchgate.net Several bacterial strains, such as Paracoccus sp. and various species from the genera Amycolatopsis and Saccharomonospora, have been identified as effective degraders of chloroacetamides. sigmaaldrich.comnih.govnih.gov The typical aerobic pathway involves N-dealkylation followed by hydroxylation of the aromatic ring and subsequent ring cleavage. researchgate.net Enzymes like amidases, hydrolases, and cytochrome P450 oxygenases play pivotal roles in these catabolic pathways. researchgate.net For some chloroacetamides, glutathione-conjugated dechlorination is also a reported aerobic degradation pathway. researchgate.net

Anaerobic Degradation: In anoxic environments like saturated soils, sediments, and groundwater, anaerobic degradation is the dominant process. nih.govresearchgate.net For chloroacetamides, the initial step in anaerobic degradation is typically reductive dechlorination, where the chlorine atom is removed. researchgate.net Sulfate-reducing bacteria, such as Cupidesulfovibrio sp. SRB-5, have been shown to degrade acetochlor anaerobically. acs.org In this process, sulfate (B86663) is reduced to sulfide (B99878), which abiotically attacks the C-Cl bond of the herbicide. acs.org The resulting intermediates are then further degraded by the bacteria. acs.org Another anaerobic bacterium, Proteiniclasticum sediminis BAD-10T, has been shown to degrade several chloroacetamides, with the degradation rate being influenced by the structure of the N-alkoxyalkyl groups. nih.govresearchgate.net The proposed anaerobic pathway for acetochlor by this strain involves dechlorination followed by demethylation and carboxylation. researchgate.net

Table 2: Microbial Strains Involved in Chloroacetamide Degradation

Microbial Strain Condition Degraded Herbicides Key Metabolic Process
Paracoccus sp. FLY-8 Aerobic Alachlor (B1666766), Acetochlor, Butachlor (B1668075), etc. N-dealkylation
Amycolatopsis sp. Aerobic Acetochlor, S-metolachlor Biodegradation
Cupidesulfovibrio sp. SRB-5 Anaerobic Acetochlor, Alachlor, Butachlor, etc. Reductive Dechlorination
Proteiniclasticum sediminis BAD-10T Anaerobic Alachlor, Acetochlor, Butachlor, etc. Dechlorination, Demethylation

Data compiled from various biodegradation studies. sigmaaldrich.comnih.govnih.govnih.govresearchgate.netacs.org

Identification of Microbial Degradation Pathways and Metabolites

The microbial degradation of chloroacetamide herbicides proceeds through several key metabolic pathways, primarily involving dealkylation and dechlorination reactions. nih.govresearchgate.net While specific studies on N-(sec-butyl)-2-chloroacetamide are limited, research on structurally similar chloroacetamides like butachlor and acetochlor provides significant insights into the likely degradation routes.

In aerobic bacteria, the degradation pathway is often initiated by an N/C-dealkylation reaction. This is followed by hydroxylation of the aromatic ring and subsequent cleavage. nih.govresearchgate.net For instance, the degradation of butachlor can be initiated by the removal of the butoxymethyl group (N-dealkylation) to form 2-chloro-N-(2,6-diethylphenyl)acetamide. researchgate.net This intermediate can then undergo further degradation. Another initial step can be dechlorination, which is more common in anaerobic bacteria. nih.govresearchgate.net

A study on the degradation of butachlor by Paracoccus sp. strain FLY-8 identified a pathway where butachlor was first converted to alachlor through partial C-dealkylation. Alachlor was then transformed to 2-chloro-N-(2,6-dimethylphenyl)acetamide via N-dealkylation. This metabolite was further broken down to 2,6-diethylaniline, which then entered the catechol ortho-cleavage pathway. sigmaaldrich.com

Five key metabolites were identified during the degradation of butachlor by Catellibacterium caeni sp. nov DCA-1T, indicating a distinct degradation pathway for this strain. researchgate.net Similarly, research on acetochlor and its metabolites, CMEPA (2-ethyl-6-methyl-2-chloroacetanilide) and MEA (6-ethyl-o-toluidine), has shown their potential to induce oxidative stress in organisms, highlighting the toxicological relevance of these breakdown products. nih.gov

The general degradation pathways for chloroacetamide herbicides can be summarized as follows:

N-Dealkylation: Removal of the alkyl group attached to the nitrogen atom.

Dechlorination: Removal of the chlorine atom, which is a critical step in detoxification.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Ring Cleavage: Opening of the aromatic ring, leading to complete mineralization.

Table 1: Key Metabolites in the Degradation of Chloroacetamide Herbicides

Original CompoundKey Metabolite(s)Degrading Organism(s)Reference
ButachlorAlachlor, 2-chloro-N-(2,6-dimethylphenyl)acetamide, 2,6-diethylanilineParacoccus sp. FLY-8 sigmaaldrich.com
Butachlor2-chloro-N-(2,6-diethylphenyl) acetamide (B32628), 2,6-diethylanilineRhodococcus sp. B1 researchgate.net
Butachlor1,2-benzenedicarboxylic acid, bis(2-methylpropyl) ester, 2,4-bis(1,1-dimethylethyl)-phenolAmmoniphilus sp. JF researchgate.net
Acetochlor2-ethyl-6-methyl-2-chloroacetanilide (CMEPA), 6-ethyl-o-toluidine (MEA)Not specified nih.gov

Influence of Molecular Structure on Microbial Degradability

The molecular structure of chloroacetamide herbicides significantly influences their susceptibility to microbial degradation. The nature of the substituents on both the amide nitrogen and the aromatic ring can affect the rate and pathway of degradation.

A study involving Paracoccus sp. strain FLY-8 demonstrated a clear relationship between the molecular structure of six different chloroacetamide herbicides and their degradation rates. The degradation efficiency followed the order: alachlor > acetochlor > propisochlor (B166880) > butachlor > pretilachlor (B132322) > metolachlor (B1676510). sigmaaldrich.com This study revealed several key structural factors:

Alkoxymethyl vs. Alkoxyethyl Side Chain: The substitution of an alkoxymethyl side chain with an alkoxyethyl side chain was found to significantly decrease the degradation efficiency. sigmaaldrich.com

Length of the N-Alkyl Group: The length of the alkyl group on the amide nitrogen also played a crucial role. Longer alkyl chains resulted in slower degradation rates. sigmaaldrich.com

Phenyl Alkyl Substituents: In contrast, the nature of the alkyl substituents on the phenyl ring did not appear to have a significant influence on the degradation efficiency by this particular strain. sigmaaldrich.com

Based on these findings, it can be inferred that the sec-butyl group in this compound, being a branched and relatively small alkyl group, would likely have a distinct impact on its degradability compared to other chloroacetamides with different N-substituents. The branched nature of the sec-butyl group might present a steric hindrance to the enzymes responsible for N-dealkylation, potentially affecting the degradation rate.

Table 2: Influence of Structural Moieties on Chloroacetamide Degradation by Paracoccus sp. FLY-8

Structural FeatureImpact on Degradation RateReference
Alkoxyethyl side chain (vs. alkoxymethyl)Decreased sigmaaldrich.com
Longer N-alkyl chainDecreased sigmaaldrich.com
Phenyl alkyl substituentsNo obvious influence sigmaaldrich.com

Characterization of Microbial Strains Involved in Chloroacetamide Degradation

A diverse range of microbial strains capable of degrading chloroacetamide herbicides has been isolated and characterized from various environments, particularly from agricultural soils with a history of herbicide application. These microorganisms possess the enzymatic machinery necessary to break down these complex molecules.

Several bacterial genera have been identified as being dominant in the degradation of chloroacetamide herbicides such as acetochlor and S-metolachlor. These include Amycolatopsis, Saccharomonospora, Mycoplasma, Myroides, Mycobacterium, Burkholderia, Afipia, and Kribbella. sci-hub.boxnih.govresearchgate.net Among these, Amycolatopsis and Saccharomonospora have been suggested to play a pivotal role in the preferential degradation of the S-enantiomers of these herbicides. nih.govresearchgate.net

Specific strains that have been extensively studied for their chloroacetamide-degrading capabilities include:

Paracoccus sp. FLY-8: Isolated from rice field soil, this strain can utilize several chloroacetamide herbicides as a carbon source. sigmaaldrich.com

Rhodococcus sp. B1: This strain is capable of degrading butachlor through N-dealkylation. researchgate.net

Catellibacterium caeni sp. nov DCA-1T: This novel strain was found to efficiently degrade butachlor over a broad range of temperatures and pH levels. researchgate.net

Bacillus cereus DC-1: Isolated from butachlor-contaminated soil, this strain demonstrated a high degradation capacity for butachlor. mdpi.com

Sphingomonas chloroacetimidivorans sp. nov.: This strain has also been noted for its ability to degrade chloroacetamides. mdpi.com

The enzymes involved in these degradation pathways are also a subject of ongoing research. Enzymes such as amidase, hydrolase, reductase, ferredoxin, and cytochrome P450 oxygenase are known to play crucial roles in the catabolic pathways of chloroacetamides. nih.govresearchgate.net For instance, a hydrolase (ChIH) responsible for the N-dealkylation of chloroacetamide herbicides has been purified from Rhodococcus sp. strain B1. researchgate.net

Table 3: Microbial Strains with Demonstrated Chloroacetamide Degradation Capabilities

Microbial StrainDegraded Compound(s)Key FindingsReference
Paracoccus sp. FLY-8Alachlor, Acetochlor, Propisochlor, Butachlor, Pretilachlor, MetolachlorUtilizes multiple chloroacetamides as a carbon source. sigmaaldrich.com
Rhodococcus sp. B1ButachlorDegrades via N-dealkylation. researchgate.net
Catellibacterium caeni sp. nov DCA-1TButachlorEfficient degradation under various conditions. researchgate.net
Bacillus cereus DC-1ButachlorHigh degradation efficiency. mdpi.com
Amycolatopsis spp.Acetochlor, S-metolachlorKey role in preferential S-enantiomer degradation. sci-hub.boxnih.govresearchgate.net
Saccharomonospora spp.Acetochlor, S-metolachlorKey role in preferential S-enantiomer degradation. sci-hub.boxnih.govresearchgate.net

Environmental Fate and Degradation Mechanisms in Ecosystems

Transport and Distribution in Environmental Compartments

The movement and partitioning of chloroacetamide herbicides within the environment are critical factors determining their potential impact on non-target areas, such as groundwater and surface water bodies.

Sorption, the process by which a chemical binds to soil particles, is a key determinant of its mobility. For chloroacetamide herbicides, the extent of sorption is influenced by several soil properties. Research indicates that soil organic matter content is a primary factor, with greater sorption occurring in soils with higher organic matter. nih.govresearchgate.net Soil clay content and pH also play significant roles. nih.gov Generally, the sorption of these herbicides increases as soil pH decreases. nih.gov

The interaction between the herbicide and the soil matrix can be enhanced when organic amendments like peat are added to the soil, suggesting that the interplay between organic matter and mineral components creates more reactive sites for sorption. mdpi.com The soil-water sorption partitioning coefficient (Kd), a measure of the ratio of a chemical's concentration in the soil to its concentration in the water, is used to quantify this process.

Table 1: Soil Sorption Coefficients for Selected Chloroacetamide Herbicides

Herbicide Soil Type Kd (mL/g) Organic Matter (%) Reference
Furilazole (B1662145) Various 0.79 - 3.5 Not Specified acs.org
Metolachlor (B1676510) Various 2.5 - 11.77 Not Specified acs.org
Acetochlor (B104951) Various 1.82 - 10.83 Not Specified acs.org

This table is interactive. Click on the headers to sort.

The data suggests that safeners like furilazole may be at least as mobile in soils as the active chloroacetamide ingredients. acs.org

Due to their relatively high water solubility and often low to moderate sorption in soils, chloroacetamide herbicides are recognized for their potential to be mobile and leach into aqueous systems. walisongo.ac.idresearchgate.net This mobility makes them potential contaminants of both groundwater and surface waters. walisongo.ac.idusda.gov Numerous studies have documented the presence of common chloroacetamides like metolachlor, acetochlor, and alachlor (B1666766) in rivers, groundwater, and even finished drinking water. acs.orgresearchgate.netresearchgate.net

The leaching behavior is influenced by the herbicide's properties and the soil type. For instance, in a study comparing four herbicides, 2,4-D showed the highest leaching potential, followed by butachlor (B1668075) and pretilachlor (B132322). ppqs.gov.in The amount of herbicide detected in leachate decreases with soil depth, but detectable quantities can still reach significant depths, posing a risk to groundwater resources. ppqs.gov.in

Table 2: Leaching of Chloroacetamide Herbicides in Soil Columns

Herbicide Soil Depth Residue Detected Percentage of Applied Herbicide in Leachate Reference
Butachlor 30 cm (leachate) Detected Less than 2,4-D ppqs.gov.in
Pretilachlor 30 cm (leachate) 0.006 ppm Lower than Butachlor ppqs.gov.in

This table is interactive. Click on the headers to sort.

Abiotic Degradation Processes in Environmental Systems

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For chloroacetamides, photolysis and chemical hydrolysis are the primary abiotic pathways.

Photolysis, or degradation by sunlight, can be a significant transformation pathway for chloroacetamide herbicides. mdpi.com The process can occur through direct absorption of light or be enhanced by other substances in the water, a process known as photocatalysis. mdpi.com The main photochemical transformation reactions identified for chloroacetamides include dechlorination, hydroxylation, and the formation of cyclic byproducts. nih.govcapes.gov.br

A study on the photooxidation of acetochlor identified fifteen major degradation products, highlighting the complexity of these transformations. nih.gov However, the susceptibility to direct photolysis can vary; some related compounds show negligible degradation from sunlight in surface waters. acs.org It is also noteworthy that in some cases, the products of photolysis can be as toxic, or even more toxic, than the parent compound. capes.gov.br

Table 3: Major Photochemical Transformation Reactions of Chloroacetamides

Transformation Reaction Description Reference
Dechlorination Removal of a chlorine atom from the molecule. nih.govcapes.gov.br
Hydroxylation Addition of one or more hydroxyl (-OH) groups. nih.govcapes.gov.br
Cyclization Formation of a ring structure within the molecule. nih.govcapes.gov.br
Dealkylation Removal of an alkyl group. acs.org

This table is interactive. Click on the headers to sort.

Hydrolysis is a chemical reaction with water that breaks down a compound and is a key degradation process for chloroacetamides in soil and water. researchgate.net The rate of hydrolysis is highly dependent on the pH of the environment. Chloroacetamides are generally more stable at a neutral pH, while their degradation is catalyzed under acidic or basic conditions. researchgate.net

The mechanisms of hydrolysis vary with pH. Base-catalyzed hydrolysis often occurs through a nucleophilic substitution (SN2) reaction, where a hydroxide (B78521) ion replaces the chlorine atom. nih.govacs.org In some cases, cleavage of the amide bond can also occur. nih.gov Under acidic conditions, cleavage of both amide and ether groups has been observed. nih.govacs.org Subtle differences in the chemical structure of different chloroacetamides can significantly influence their reactivity and the specific degradation pathway. nih.govacs.org The half-lives for hydrolysis can be very long, ranging from weeks to several years, particularly in environments like aquifers where the pH is near neutral. nih.gov

Redox (reduction-oxidation) reactions also contribute to the degradation of these compounds. In soil environments, reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom, has been identified as a transformation pathway. walisongo.ac.id

Interactions with Environmental Components

Beyond sorption to bulk soil, N-(sec-butyl)-2-chloroacetamide and its relatives interact with specific components in the environment that can accelerate their degradation. Dissolved organic matter and reduced iron species (Fe(II)) in water and soil can influence abiotic reduction processes. acs.org

Influence of Black Carbon and Other Natural Materials on Transformation

The transformation and degradation of chloroacetamide herbicides in the environment are significantly influenced by the presence of natural materials like soil organic matter, including black carbon and humic acids. These materials can affect the herbicide's persistence, mobility, and bioavailability.

Studies on the chloroacetamide herbicide butachlor have shown that humic acids (HAs), a major component of soil organic matter, can influence its degradation processes. The interaction between butachlor and HAs has been observed to involve adsorption, which can in turn affect its biodegradation and photodegradation.

Research has demonstrated that the addition of humic acids can enhance the adsorption of butachlor. hjkxyj.org.cn This process is believed to occur through the formation of hydrogen bonds between the functional groups of HAs (such as C=O, phenolic, and alcoholic O-H groups) and the butachlor molecules. bioline.org.brnih.gov The extent of adsorption can be positively correlated with the carbonyl content of the humic acids. nih.gov

The effect of humic acids on the degradation of butachlor can be complex. In some cases, the addition of HAs has been shown to accelerate the biodegradation of butachlor. hjkxyj.org.cn This may be due to the HAs serving as a carbon source for microorganisms, thereby stimulating their activity and promoting the co-metabolism of the herbicide.

Conversely, under certain conditions, such as UV irradiation, humic acids have been found to inhibit the photodegradation of butachlor. tandfonline.com This inhibitory effect was observed to be proportional to the concentration of the humic acids. tandfonline.com For instance, in one study, while 61% of butachlor degraded within 75 minutes in the control group under UV light, the presence of 1 mg/L and 10 mg/L of isolated humic acids reduced the degradation to approximately 52% and 37%, respectively. tandfonline.com

The table below summarizes the influence of humic acids on the photodegradation of butachlor.

Humic Acid ConcentrationButachlor DegradationEffect
0 mg/L (Control)61% degradation in 75 min-
1 mg/L~52% degradation in 75 minInhibition
10 mg/L~37% degradation in 75 minInhibition

Occurrence and Fate of Chloroacetamide Degradates in Water Systems

Chloroacetamide herbicides and their degradation products are frequently detected in both surface and groundwater due to agricultural runoff and leaching. researchgate.net The fate of these compounds in water systems is largely determined by microbial degradation, which breaks down the parent herbicide into various metabolites.

While specific degradates of this compound in water systems are not documented, studies on butachlor provide valuable information on the types of degradation products that can be expected from chloroacetamide herbicides. Bacteria, in particular, play a crucial role in the breakdown of these compounds.

For example, the bacterium Bacillus amyloliquefaciens has been shown to efficiently degrade butachlor in water, with a degradation ratio of up to 95% in ten days in inoculated water. epa.gov High-performance liquid chromatography (HPLC) analysis of the degradation process revealed the formation of two kinds of degradation products, with one major compound being identified through gas chromatography-mass spectrometry (GC-MS). epa.gov

Another bacterial strain, Bacillus altitudinis A16, isolated from coal tar-contaminated soil, demonstrated the ability to utilize butachlor as a sole source of carbon, degrading 90% of a 50 mg/L concentration within five days. researchgate.netdocumentsdelivered.comnih.gov GC-MS analysis identified five major metabolites produced during the breakdown of butachlor by this bacterium. researchgate.netdocumentsdelivered.com These metabolites are further mineralized to carbon dioxide and water. researchgate.netdocumentsdelivered.com

The degradation of butachlor by Bacillus cereus strain DC-1 has also been studied, hypothesizing a pathway that involves initial deoxygenation to form 2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide, followed by N-demethylation to yield 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628), and ultimately conversion to 2,6-diethylphenol. mdpi.com

The table below lists the major degradation products of butachlor identified in studies with different bacterial strains.

Bacterial StrainParent CompoundIdentified Degradation Products
Bacillus altitudinis A16ButachlorN-(butoxymethyl)-N-(2-chloroethyl)-2,6-diethylaniline, (N-(butoxymethyl)-2-chloro-N-(2-ethylphenyl) acetamide, N-(butoxymethyl)-2,6-diethyl-N-propylaniline, 2-chloro-N-(2,6-diethylphenyl) acetamide, 2,6-diethylaniline
Bacillus cereus DC-1Butachlor2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide, 2-chloro-N-(2,6-diethylphenyl) acetamide, 2,6-diethylphenol
Rhodococcus speciesButachlor2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA)

Mechanisms of Evolved Resistance in Biological Systems

Target-Site Resistance Mechanisms to Chloroacetamide Action

Target-site resistance (TSR) occurs when the herbicide's specific molecular target in the plant is altered, reducing or eliminating the herbicide's ability to bind and exert its phytotoxic effect. nih.govpesticidestewardship.org

Modification and Amplification of Target Enzymes

For chloroacetamides, the primary target is the very-long-chain fatty acid elongase (VLCFA elongase) enzyme system, which is crucial for plant growth and development. researchgate.netresearchgate.net Resistance can arise from modifications to this enzyme system.

Modification of Target Enzymes: Genetic mutations can alter the amino acid sequence of the VLCFA elongase, changing its three-dimensional structure. nih.govnih.gov This change can prevent the chloroacetamide molecule from effectively binding to the enzyme's active site. It has been proposed that chloroacetamides, including metazachlor (B166288) and metolachlor (B1676510), covalently bind to a critical cysteine residue in the active site of condensing enzymes like chalcone (B49325) synthase, a type of polyketide synthase that shares similarities with VLCFA elongase. nih.gov A modification at this binding site could confer resistance. However, the development of target-site resistance to VLCFA-inhibiting herbicides has been slower compared to other herbicide classes. researchgate.net This may be because multiple enzymes are involved, and mutations in the condensing enzymes could lead to a loss of essential function. researchgate.net

Amplification of Target Enzymes: Another TSR mechanism involves the plant producing significantly more of the target enzyme. nih.govnih.gov This can occur through gene duplication, leading to an increased number of copies of the gene encoding the VLCFA elongase. With an overabundance of the target enzyme, a standard herbicide application rate may not be sufficient to inhibit all the enzyme molecules, allowing the plant to survive. nih.gov

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) encompasses mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govnih.gov These mechanisms are often more complex than TSR and can confer resistance to multiple herbicide classes with different modes of action. nih.govscielo.br

Enhanced Herbicide Metabolism (e.g., through GSTs and P450s)

One of the most significant NTSR mechanisms is the enhanced metabolic detoxification of the herbicide. nih.govresearchgate.net Plants can evolve to break down the herbicide into non-toxic or less toxic compounds more rapidly.

Glutathione (B108866) S-Transferases (GSTs): GSTs are a major family of detoxification enzymes in plants. nih.govresearchgate.net They catalyze the conjugation of the herbicide molecule with glutathione, a cellular antioxidant. nih.gov This process, known as phase II metabolism, makes the herbicide more water-soluble and less toxic, preparing it for sequestration or further degradation. researchgate.net Enhanced GST activity is a known mechanism of tolerance to chloroacetamides in crops and has been identified as a resistance mechanism in weeds. For instance, some weed biotypes have shown increased GST activity that leads to the rapid detoxification of atrazine, another type of herbicide. bioone.org

Cytochrome P450 Monooxygenases (P450s): P450s are a large and diverse group of enzymes that play a critical role in the phase I metabolism of a wide range of compounds, including herbicides. nih.govresearchgate.net They typically introduce or expose functional groups on the herbicide molecule, such as through hydroxylation or dealkylation, which can decrease its phytotoxicity and facilitate further metabolism by enzymes like GSTs. frontiersin.org Enhanced P450-mediated metabolism has been linked to resistance against various herbicides, including those targeting ACCase and ALS. frontiersin.org In some cases, P450 inhibitors have been shown to increase the sensitivity of resistant weed populations to herbicides, confirming the role of these enzymes in resistance. nih.gov

Enzyme Family Function in Herbicide Resistance Examples of Herbicides Metabolized
Glutathione S-Transferases (GSTs)Conjugates the herbicide with glutathione, increasing its water solubility and detoxification.Atrazine, Chloroacetamides
Cytochrome P450 Monooxygenases (P450s)Oxidizes the herbicide, often as a first step in detoxification, making it more susceptible to further metabolism.Phenylureas, ACCase inhibitors, ALS inhibitors

Reduced Herbicide Uptake or Translocation

For an herbicide to be effective, it must be absorbed by the plant and transported to its site of action. frontiersin.org NTSR can involve alterations that hinder these processes.

Reduced Uptake: Changes in the plant's cuticle, such as becoming thicker or having a different composition, can reduce the rate of herbicide absorption through the leaves. nih.gov However, this is generally considered a minor resistance mechanism. nih.gov

Reduced Translocation: Once absorbed, the herbicide must move within the plant to reach the target tissues. Plants can evolve mechanisms to limit this movement. nih.gov Reduced translocation can involve the rapid sequestration of the herbicide away from the vascular tissues responsible for transport. This has been observed as a resistance mechanism for herbicides like glyphosate (B1671968) and paraquat. researchgate.net For some herbicides, resistance has been associated with reduced movement out of the treated leaf. frontiersin.org

Sequestration Mechanisms

Sequestration involves the plant actively moving the herbicide into compartments where it cannot cause harm, effectively isolating it from its target site. pesticidestewardship.orgresearchgate.net One common mechanism is the transport of the herbicide or its metabolites into the cell's vacuole. researchgate.net Once inside the vacuole, the herbicide is separated from the metabolic processes in the cytoplasm and chloroplasts where it would normally act.

Molecular and Genetic Basis of Resistance Development

The evolution of herbicide resistance is a clear example of natural selection acting on weed populations. The genetic changes that confer resistance can be simple or complex.

Target-Site Resistance: TSR often arises from single nucleotide polymorphisms (SNPs) in the gene encoding the target protein. nih.govnih.gov These point mutations result in a single amino acid change in the protein, which is sufficient to reduce herbicide binding. Gene amplification, another TSR mechanism, involves the duplication of the gene encoding the target enzyme. nih.govnih.gov

Non-Target-Site Resistance: The genetic basis of NTSR is generally more complex and can be polygenic, involving changes in multiple genes. nih.gov Enhanced metabolism, for example, can result from the upregulation of genes encoding detoxification enzymes like GSTs and P450s. nih.govnih.gov This increased expression can be due to changes in regulatory elements that control when and how much of these enzymes are produced. The genes involved in NTSR are often part of large gene families, providing a deep pool of genetic diversity from which resistance can evolve. nih.govnih.gov The combination of different NTSR mechanisms, and even the combination of TSR and NTSR within a single plant, can lead to high levels of resistance to a broad spectrum of herbicides. nih.govnih.gov

Cross-Resistance and Multiple Resistance Phenomena in Chloroacetamide-Resistant Organisms

The evolution of resistance to chloroacetamide herbicides, such as N-(sec-butyl)-2-chloroacetamide, in various organisms, particularly weeds, presents a significant challenge in agricultural and environmental management. This resistance is often complex, involving phenomena known as cross-resistance and multiple resistance, which can severely limit the effectiveness of chemical control strategies. Understanding the mechanisms underlying these phenomena is crucial for developing sustainable management practices.

Cross-resistance occurs when a single resistance mechanism confers tolerance to multiple herbicides, often within the same chemical family or with the same mode of action. hracglobal.comunl.edu In contrast, multiple resistance is the phenomenon where a weed biotype possesses two or more distinct resistance mechanisms, enabling it to withstand herbicides from different chemical classes with different modes of action. unl.eduresearchgate.net

The primary mechanisms driving resistance to chloroacetamides and leading to cross- and multiple-resistance can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govmdpi.comnih.gov While TSR due to mutations in the target enzyme is a known pathway for many herbicides, NTSR, particularly enhanced metabolic detoxification, is a more common and complex mechanism for chloroacetamides. nih.govnih.govnih.goviastate.edu

Non-Target-Site Resistance: The Key Driver

NTSR is the predominant mechanism conferring resistance to chloroacetamide herbicides. nih.gov This form of resistance involves physiological and biochemical processes that prevent the herbicide from reaching its target site in a toxic concentration. The most significant NTSR mechanism is enhanced metabolism, where resistant plants exhibit a greater ability to detoxify the herbicide. iastate.edupesticidestewardship.org This metabolic enhancement is often conferred by the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). nih.govnih.govbioone.org

An important and challenging characteristic of metabolism-based resistance is its potential to confer broad cross-resistance. nih.gov The enzymes involved, particularly P450s, can often metabolize a wide range of substrates, meaning that resistance developed to one herbicide can extend to other, chemically different herbicides, even those to which the weed has never been exposed. nih.govwisc.edu This unpredictability makes managing metabolic resistance particularly difficult. titanprosci.com

Cross-Resistance in Chloroacetamide-Resistant Weeds

Research on chloroacetamide-resistant weeds has demonstrated clear patterns of cross-resistance. Organisms that have developed resistance to one chloroacetamide, such as butachlor (B1668075) or alachlor (B1666766), often show reduced susceptibility to other chloroacetamides and herbicides from different classes that are also detoxified by the same metabolic pathways.

For instance, studies on the problematic weed Lolium rigidum (annual ryegrass) have shown that populations resistant to chloroacetamides can also exhibit resistance to herbicides from other groups, such as ACCase inhibitors and ALS inhibitors, due to enhanced metabolic capabilities. nih.govmdpi.com This is a classic example of NTSR-mediated cross-resistance.

Table 1: Documented Cross-Resistance in Chloroacetamide-Resistant Weed Biotypes
Resistant Weed SpeciesPrimary Herbicide ResistanceObserved Cross-Resistance to Other Herbicide ClassesUnderlying MechanismReference
Lolium rigidumChloroacetamides (e.g., Alachlor)ACCase inhibitors, ALS inhibitorsEnhanced metabolism (P450s, GSTs) nih.gov, mdpi.com
Echinochloa crus-galliACCase inhibitors (e.g., Cyhalofop-butyl)Other aryloxyphenoxypropionate herbicidesNon-target-site metabolism nih.gov
Alopecurus myosuroidesMultiple classesChloroacetamides, ACCase inhibitors, ALS inhibitorsEnhanced metabolism (P450s) nih.gov, hracglobal.com

Multiple Resistance in Chloroacetamide-Resistant Weeds

Multiple resistance presents an even greater challenge for weed management. A single weed population can accumulate several resistance mechanisms through genetic recombination, leading to resistance to a wide array of herbicides with different modes of action. nih.govnih.gov

For example, a biotype of Lolium multiflorum in China was found to be resistant to herbicides from three different modes of action: ALS inhibitors, ACCase inhibitors, and photosystem II (PSII) inhibitors. mdpi.com This multiple resistance was conferred by a combination of target-site mutations in the ALS and ACCase genes, as well as NTSR mediated by cytochrome P450 genes for the ALS inhibitor. mdpi.com While this specific study did not focus on chloroacetamides, it illustrates the genetic capacity of weeds to stack resistance mechanisms.

In Korea, a biotype of Cyperus difformis resistant to ALS inhibitors was still susceptible to herbicides with different modes of action, including the chloroacetamide butachlor. nih.gov This indicates that in some cases, chloroacetamides can be an effective tool to control weeds that have developed resistance to other specific herbicide classes, highlighting the importance of understanding the specific resistance profile of a weed population.

Table 2: Examples of Multiple Resistance in Weed Species
Weed SpeciesResistant to Herbicide GroupsMechanisms of ResistanceReference
Lolium multiflorumALS inhibitors, ACCase inhibitors, PSII inhibitorsTarget-site mutations (ALS, ACCase), NTSR (P450s) for ALS inhibitors mdpi.com
Echinochloa crus-galliALS inhibitors, Auxin mimicsNot specified weedscience.org
Lolium rigidumACCase inhibitors, ALS inhibitors, EPSPS inhibitorsAccumulation of target-site mutations nih.gov

Advanced Research Applications and Derivative Synthesis

Exploration of N-(sec-butyl)-2-chloroacetamide as a Research Tool

The inherent reactivity of the chloroacetamide moiety positions this compound as a compound of interest for fundamental research in chemical biology and drug discovery. Its utility stems from the electrophilic nature of the carbon atom bearing the chlorine, which can readily react with nucleophiles.

Utility as a Chemical Probe for Enzyme-Ligand Interactions

This compound holds potential as a chemical probe for investigating enzyme-ligand interactions, particularly for enzymes that feature a nucleophilic amino acid residue in their active site. The chloroacetamide group is a known alkylating agent, capable of forming covalent bonds with the sulfhydryl group of cysteine residues. nih.govnih.gov This irreversible binding can be a powerful tool for identifying and characterizing the active sites of enzymes.

Research on other chloroacetamide herbicides has provided direct evidence for this mechanism. For instance, studies have shown that chloroacetamides can covalently bind to the active site cysteine of plant type III polyketide synthases, leading to irreversible enzyme inactivation. nih.gov This covalent modification was confirmed through mass spectrometric peptide mapping. nih.gov Given this precedent, this compound could be employed in similar studies to probe the active sites of various enzymes, helping to elucidate their structure and function. The sec-butyl group can influence the selectivity and binding affinity of the compound for the target enzyme, making it a potentially more specific probe than simpler chloroacetamides.

Precursor for the Synthesis of Novel Scaffold Structures in Chemical Biology

The reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules with potential biological activity. The ease with which the chlorine atom can be displaced by various nucleophiles opens up a wide range of synthetic possibilities. researchgate.net

This reactivity allows for the construction of diverse molecular scaffolds. For example, N-substituted chloroacetamides are widely used as building blocks in the synthesis of various heterocyclic compounds. researchgate.net Reactions with dinucleophiles can lead to the formation of ring systems such as thiazolidinones and thiophenes. researchgate.net Furthermore, the reaction of N-substituted chloroacetamides with appropriate reagents can yield β-lactam derivatives, which are a critical structural unit in many antibiotics. The sec-butyl substituent of this compound can impart specific steric and electronic properties to the resulting scaffold, influencing its biological activity and pharmacokinetic profile.

Design and Synthesis of Related Chloroacetamide Analogues and Derivatives

The chloroacetamide scaffold serves as a versatile template for the design and synthesis of a wide array of analogues and derivatives with tailored properties for various research applications.

Development of Chloroacetamide-Based Scaffolds for Diverse Research Applications

The synthesis of N-substituted chloroacetamides is typically achieved through the chloroacetylation of a corresponding primary or secondary amine with chloroacetyl chloride. researchgate.net This straightforward synthetic route allows for the generation of a large library of chloroacetamide derivatives with diverse substituents on the nitrogen atom.

These derivatives have been utilized in a multitude of research areas. For instance, N-aryl-2-chloroacetamides have been employed as intermediates in the synthesis of compounds with antimicrobial and antifungal properties. ijpsr.info The development of bis-chloroacetamide derivatives has also been explored, leading to the synthesis of novel sulfide (B99878) compounds with potential antibacterial and antioxidant activities. The versatility of the chloroacetamide scaffold allows for its incorporation into a wide range of molecular architectures, leading to the discovery of new compounds with interesting biological profiles.

Structure-Guided Design of Novel Compounds with Modified Biological Activity Profiles

The principles of structure-guided design can be effectively applied to the chloroacetamide scaffold to develop novel compounds with enhanced or modified biological activities. By systematically altering the substituents on the chloroacetamide core, it is possible to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological target interactions.

For example, quantitative structure-activity relationship (QSAR) studies on N-(substituted phenyl)-2-chloroacetamides have been conducted to correlate the chemical structure of the compounds with their antimicrobial activity. Such studies provide valuable insights into the structural features that are crucial for biological activity and can guide the design of more potent analogues. Molecular docking studies can also be employed to predict the binding modes of chloroacetamide derivatives within the active site of a target enzyme, further aiding in the design of compounds with improved affinity and selectivity.

Innovations in Agrochemical Research

Chloroacetamide-based compounds have a well-established history in agrochemical research, primarily as herbicides. Innovations in this field continue to leverage the chloroacetamide scaffold to develop new and more effective crop protection agents.

The herbicidal activity of chloroacetamides is attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids in susceptible plants. nih.gov This is achieved through the covalent modification of a key enzyme in this pathway. nih.gov Research in this area focuses on synthesizing new chloroacetamide derivatives with improved herbicidal efficacy, a broader spectrum of weed control, and enhanced crop safety.

Compound Data Tables

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₂ClNO sigmaaldrich.com
Molecular Weight 149.62 g/mol sigmaaldrich.com
CAS Number 32322-73-9 sigmaaldrich.com
Appearance Solid sigmaaldrich.com
SMILES String O=C(CCl)NC(C)CC sigmaaldrich.com
InChI Key NQOKLKIMNNTVAC-UHFFFAOYSA-N sigmaaldrich.com

Table 2: Examples of Related Chloroacetamide Derivatives and Their Applications

Compound NameApplication/Significance
S-Metolachlor Widely used chiral herbicide.
Acetochlor (B104951) Common agricultural herbicide.
N-(4-chlorophenyl) chloroacetamide Investigated for its antimicrobial properties. nih.gov
N-(4-bromophenyl) chloroacetamide Studied for its high lipophilicity and potential as an antimicrobial agent. nih.gov

Development of New Generation Chloroacetamide Herbicides with Improved Efficacy or Selectivity

The discovery of new, highly active, and low-toxicity herbicides remains a primary goal in agrochemical research. ekb.eg The chloroacetamide group, known for inhibiting the elongation of very-long-chain fatty acids (VLCFAs), continues to be a fertile ground for the development of new active ingredients. ekb.egresearchgate.net Researchers are actively designing and synthesizing novel chloroacetamide derivatives to enhance their herbicidal activity against problematic weeds. researchgate.netresearchgate.net

A key strategy involves the chemical modification of the N-substituents on the chloroacetamide backbone. Recent studies have demonstrated that introducing different aromatic moieties can lead to compounds with potent herbicidal effects. researchgate.net For instance, research into a series of novel chloroacetamide derivatives revealed that specific structural features could significantly enhance their biological activity. ekb.eg

In one study, four new chloroacetamide derivatives were synthesized and tested against broadleaf (Anagallis arvensis) and narrow-leaf (Lolium temulentum) weeds, with acetochlor used as a standard for comparison. ekb.egekb.eg The results, based on the estimation of chlorophyll (B73375) content, showed that some of the novel compounds exhibited higher potency than the standard herbicide. ekb.eg Specifically, compounds 2-Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide and 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide were identified as the most potent against the tested weeds, with EC₅₀ values lower than acetochlor. ekb.egekb.eg

These findings are often supported by molecular docking studies, which simulate the interaction of the new molecules with their target enzyme, Very Long Chain Fatty Acid Synthase (VLCFAs). ekb.egekb.eg Such studies help in understanding the structure-activity relationship and in the rational design of more effective herbicides. The docking scores for some synthesized derivatives have shown a better binding affinity to the target protein's active sites compared to acetochlor, corroborating the experimental herbicidal activity data. ekb.eg

Table 1: Herbicidal Efficacy (EC₅₀ in mg/L) of Novel Chloroacetamide Derivatives Compared to Acetochlor

Compound Anagallis arvensis (Broadleaf Weed) Lolium temulentum (Grass Weed)
Derivative 1 3321 2948
Derivative 2 Lower than Acetochlor Most Potent (EC₅₀ = 2948 mg/L)
Derivative 3 Higher than Acetochlor -
Derivative 4 Most Potent (Lower than Acetochlor) Higher than Acetochlor
Acetochlor (Standard) - -

This continuous research into new molecules, driven by advanced synthesis and computational modeling, is crucial for developing new-generation herbicides that offer high selectivity, target specificity, and minimal application rates, thereby supporting both agricultural productivity and environmental health. researchgate.net

Strategies for Managing Herbicide Resistance Through Novel Chloroacetamide Formulations or Combinations

The evolution of herbicide-resistant weeds is a significant threat to global food security, arising from an over-reliance on single herbicide modes of action (MOA). researchgate.netunl.edumdpi.com Developing diverse and integrated weed management strategies is essential for mitigating this challenge. researchgate.netriversedgewest.org While resistance to chloroacetamides has been considered a relatively rare event, cross-resistance in weed biotypes resistant to other herbicides has been observed, highlighting the need for proactive resistance management. researchgate.netcambridge.org

Key strategies focus on reducing the selection pressure that leads to resistance. This involves a multifaceted approach that includes both chemical and non-chemical methods. mdpi.comriversedgewest.org

Novel Formulations: One innovative approach is the development of new herbicide formulations. For example, microencapsulated (ME) versions of chloroacetamide herbicides like acetochlor are being investigated. cambridge.orgresearchwithrutgers.com Research has shown that ME formulations can enhance crop safety in certain applications. In greenhouse trials, substituting standard S-metolachlor with ME acetochlor in tank mixes with oxyfluorfen (B1678082) resulted in 15% to 22% less injury to cole crops and a 33% increase in seedling biomass. cambridge.orgresearchwithrutgers.com Such advancements in formulation technology can improve the utility and selectivity of existing active ingredients.

Herbicide Combinations and Rotation: A cornerstone of resistance management is the use of multiple effective herbicide MOAs. riversedgewest.orgiastate.edunih.gov Applying tank mixtures or sequential applications of herbicides with different target sites makes it more difficult for weed populations to evolve resistance. nih.gov

Studies have demonstrated the effectiveness of combining chloroacetamides with other herbicides. For instance, mixtures or sequential applications of chloroacetamides (like S-metolachlor or acetochlor) with oxyfluorfen have achieved excellent control (≥99%) of weed complexes in cole crops, significantly outperforming single-herbicide applications. cambridge.orgresearchwithrutgers.com Similarly, combining pretilachlor (B132322) with other herbicides has been shown to provide high grain yields and effective weed control in rice cultivation. researchgate.net The principle is that each herbicide component should be individually effective against the target weeds. nih.gov

Rotating herbicides with different MOAs over successive growing seasons is another critical practice that can delay the development of resistance. mdpi.com

Integrated Weed Management (IWM): Ultimately, the most robust strategies are part of a broader IWM program. growiwm.org These programs incorporate multiple tactics beyond chemical control.

Table 2: Key Strategies for Managing Chloroacetamide Herbicide Resistance

Strategy Description Research Finding/Recommendation
Use of Multiple MOAs Applying tank-mixes or pre-packaged products containing herbicides with different modes of action (MOA). iastate.edunih.gov A field with a higher complexity of MOAs per application was found to be significantly less likely to develop glyphosate-resistant weeds. nih.gov Combining chloroacetamides with herbicides like oxyfluorfen provides excellent weed control. cambridge.orgresearchwithrutgers.com
Herbicide Rotation Avoiding the repeated use of the same herbicide MOA in the same field year after year. mdpi.com Rotating herbicide groups is crucial to prevent the establishment of resistant weeds and to manage existing resistant populations. mdpi.com
Novel Formulations Developing new formulations like microencapsulated (ME) herbicides to improve crop safety or efficacy. cambridge.org ME acetochlor caused less crop injury than S-metolachlor when tank-mixed with oxyfluorfen in greenhouse trials. cambridge.orgresearchwithrutgers.com
Crop Diversity/Rotation Rotating crops provides an opportunity to use different herbicides and cultivation practices, disrupting weed life cycles. iastate.edu Crop diversity is considered one of the most effective tools for slowing the evolution of herbicide resistance. iastate.edu
Scouting and Record Keeping Regularly monitoring fields to identify weed shifts or control failures early and keeping detailed records of herbicide use. riversedgewest.orgiastate.edu Scouting before and after application and maintaining accurate records are fundamental practices for effective weed management. iastate.edu

| Using Labeled Rates | Applying herbicides at the full, recommended label rate to ensure maximum efficacy and reduce the selection of partially resistant individuals. riversedgewest.org | Using reduced rates can eliminate much of the benefit of using multiple herbicide groups in managing resistance. iastate.edu |

By implementing these advanced strategies—from synthesizing more effective molecules to employing sophisticated formulation and integrated management practices—the agricultural industry can better manage weed resistance and ensure the long-term viability of the chloroacetamide herbicide class.

Q & A

Q. How is the structural identity of N-(sec-butyl)-2-chloroacetamide confirmed in synthetic workflows?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous confirmation. For example, bond lengths (C=O: ~1.22 Å, C-Cl: ~1.79 Å) and angles (N-C-O: ~122°) can be compared to reference data . Complementary techniques include:
  • NMR : 1H^1H-NMR shows characteristic peaks for sec-butyl (δ 1.2–1.5 ppm, CH3_3; δ 1.6–1.8 ppm, CH2_2) and chloroacetamide (δ 4.0–4.2 ppm, CH2_2Cl) .
  • IR : Stretching vibrations at ~1660 cm1^{-1} (C=O), ~680 cm1^{-1} (C-Cl) .

Q. What safety protocols are critical when handling N-(sec-butyl)-2-chloroacetamide?

  • Methodological Answer : Use fume hoods to avoid inhalation (P264, P305+P351+P338). Wear nitrile gloves and eye protection due to skin/eye irritation risks (H313, H333). Store in airtight containers at 2–8°C, away from moisture and strong bases to prevent decomposition .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of N-(sec-butyl)-2-chloroacetamide?

  • Methodological Answer : Intramolecular C–H···O hydrogen bonds (e.g., 2.4–2.6 Å) and intermolecular N–H···O interactions stabilize the lattice. Synchrotron X-ray studies (e.g., using SHELX or PLATON) reveal packing motifs like centrosymmetric dimers or chains along specific crystallographic axes. For example, the sec-butyl group’s steric bulk may reduce π-π stacking, favoring van der Waals interactions .

Q. What computational methods are used to predict the reactivity and electronic properties of N-(sec-butyl)-2-chloroacetamide?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
  • HOMO-LUMO gaps : Correlate with electrophilicity (e.g., lower gaps enhance reactivity toward nucleophiles).
  • Molecular Electrostatic Potential (MESP) : Highlights nucleophilic attack sites (e.g., carbonyl carbon).
  • NBO analysis : Quantifies hyperconjugation effects (e.g., lone pair donation from N to C=O) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

  • Methodological Answer : Replace the sec-butyl group with tert-butyl, aryl, or heteroaryl substituents to modulate lipophilicity and binding affinity. For example:
  • Antimicrobial activity : Chlorine at the acetamide position enhances membrane penetration.
  • Biocidal SAR : Bulkier substituents (e.g., bromophenyl) improve efficacy in coatings but may increase toxicity .

Q. What mechanisms underlie the C-amidoalkylation reactions of N-(sec-butyl)-2-chloroacetamide?

  • Methodological Answer : The chloroacetamide group acts as an electrophilic center. In Friedel-Crafts-type reactions, Lewis acids (e.g., AlCl3_3) activate aromatic rings for attack. Kinetic studies (GC-MS monitoring) show pseudo-first-order dependence on chloroacetamide concentration . Side products (e.g., trichloroethane derivatives) form via competing radical pathways .

Q. How do solvent polarity and temperature affect the reaction kinetics of N-(sec-butyl)-2-chloroacetamide in nucleophilic substitutions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating SN2^2 reactions. Ethanol reduces reactivity due to H-bonding with the nucleophile. Arrhenius plots (25–60°C) reveal activation energies of ~50 kJ/mol, with entropy-driven processes at higher temperatures .

Q. What strategies mitigate polymorphism issues in crystallizing N-(sec-butyl)-2-chloroacetamide?

  • Methodological Answer : Polymorph screening via solvent-drop grinding (e.g., using acetonitrile vs. toluene) identifies stable forms. Differential Scanning Calorimetry (DSC) detects thermal transitions (melting points vary by 5–10°C between forms). Slow cooling (0.5°C/min) from saturated solutions favors the thermodynamically stable polymorph .

Q. Can N-(sec-butyl)-2-chloroacetamide be integrated into green chemistry workflows?

  • Methodological Answer : Yes. Microwave-assisted synthesis reduces reaction times (30 minutes vs. 6 hours) and energy use. Biocatalytic approaches (e.g., lipase-mediated acylation) in aqueous media achieve >90% conversion with minimal waste. Life Cycle Assessment (LCA) shows a 40% reduction in E-factor compared to traditional methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.